Papain Inhibitor acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Papain Inhibitor acetate is a compound designed to inhibit the activity of papain, a proteolytic enzyme derived from the papaya plant. Papain is known for its ability to break down proteins into smaller peptides and amino acids, making it useful in various industrial and medical applications. in certain contexts, it is necessary to inhibit papain’s activity to prevent unwanted proteolysis. This compound serves this purpose by binding to the active site of papain, thereby blocking its enzymatic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Papain Inhibitor acetate typically involves the reaction of specific functional groups with papain to form a stable complex. One common method involves the use of cysteine protease inhibitors that react with the thiol group in the active site of papain. The reaction conditions often include a controlled pH environment and the presence of reducing agents to maintain the thiol group in its reactive form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactorsThis method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Papain Inhibitor acetate primarily undergoes substitution reactions where it reacts with the thiol group in the active site of papain. This reaction forms a covalent bond, effectively inhibiting the enzyme’s activity .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include cysteine, EDTA, and various reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the enzyme and the inhibitor .
Major Products Formed
The major product formed from the reaction of this compound with papain is a stable enzyme-inhibitor complex. This complex effectively prevents the proteolytic activity of papain, making it useful in various applications where inhibition of proteolysis is desired .
Scientific Research Applications
Papain Inhibitor acetate has a wide range of applications in scientific research:
Mechanism of Action
Papain Inhibitor acetate exerts its effects by binding to the active site of papain, specifically targeting the cysteine residue in the enzyme’s catalytic triad. This binding forms a covalent bond, effectively blocking the enzyme’s ability to cleave peptide bonds. The inhibition is highly specific and prevents the enzyme from degrading proteins, thereby preserving the integrity of the substrate proteins .
Comparison with Similar Compounds
Papain Inhibitor acetate can be compared with other cysteine protease inhibitors such as E-64 and leupeptin. While all these inhibitors target the active site of cysteine proteases, this compound is unique in its specificity for papain and its ability to form a stable enzyme-inhibitor complex . Other similar compounds include:
E-64: A potent inhibitor of cysteine proteases but less specific for papain.
This compound stands out due to its high specificity and stability, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C21H33N7O8 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H29N7O6.C2H4O2/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22;1-2(3)4/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23);1H3,(H,3,4)/t13-,14-;/m0./s1 |
InChI Key |
POEYCUANPQRTKX-IODNYQNNSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.